Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Description
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 66494-26-6) is a cyclopropane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. With a molecular weight of 215.25 g/mol and a purity of ≥97%, it serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug discovery . The cyclopropane ring confers structural rigidity, while the Boc group enhances stability during synthetic transformations. This compound is commercially available from suppliers like Combi-Blocks and CymitQuimica, with prices ranging from €20.00 (250 mg) to €105.00 (10 g) .
Properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGDYTVQAXJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338047 | |
| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66494-26-6 | |
| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Preparation Strategies
The synthesis of methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate generally proceeds via the following key stages:
Cyclopropane Ring Formation
- Cyclopropanation is typically achieved by reacting nitro-substituted acetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethanes (such as 1,2-dibromoethane) under basic conditions (e.g., sodium carbonate). This step forms a nitro-substituted cyclopropane intermediate through nucleophilic substitution and ring closure mechanisms.
- Alternative cyclopropanation methods use diazo compounds (e.g., diazoacetates) in the presence of transition metal catalysts like Rhodium(II) or Copper(I), under inert atmosphere and controlled temperatures (0–25°C) to optimize yield and stereoselectivity.
Nitro Group Reduction to Amine
- The nitro group on the cyclopropane intermediate is reduced to the corresponding amine using catalytic hydrogenation or chemical reductants such as tin(II) chloride (SnCl2) in alcoholic solvents (methanol or ethanol) at mild temperatures (15–20°C). This step is crucial for introducing the amino functionality required for subsequent protection.
Amino Group Protection with tert-Butoxycarbonyl (Boc)
- The free amine is protected by introducing the tert-butoxycarbonyl group using Boc anhydride or Boc chloride in the presence of a base catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. This protection stabilizes the amine and prevents side reactions during further synthetic steps.
Esterification to Methyl Ester
- The carboxylic acid group is esterified to the methyl ester form, often via methanolysis using acidic or basic catalysis, or by starting from esterified intermediates. This ensures the final compound is the methyl ester derivative.
Representative Reaction Conditions and Purification
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclopropanation | Sodium carbonate, 1,2-dibromoethane, CHCl3, 80–120°C | Formation of cyclopropane ring |
| Nitro Reduction | SnCl2, MeOH or EtOH, 15–20°C | Conversion of -NO2 to -NH2 |
| Boc Protection | Boc anhydride or Boc chloride, DMAP, DCM, r.t. | Protection of amino group |
| Esterification | Methanol, acid/base catalyst, reflux or r.t. | Formation of methyl ester |
- Purification is commonly performed by recrystallization from ethanol or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization involves nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Industrial Scale Considerations
- Industrial production adapts the above synthetic routes to larger scales using continuous flow reactors and automated systems to improve reaction control, safety, and yield.
- Purification at scale often employs crystallization and preparative chromatography to achieve high-purity material suitable for pharmaceutical or agrochemical applications.
Comparative Analysis of Preparation Methods
| Feature | Nitroacetate Route | Diazo Compound Route | Industrial Scale Route |
|---|---|---|---|
| Starting Materials | Ethyl nitroacetate, dihaloethane | Diazoacetates, transition metal catalysts | Similar to lab scale, optimized for throughput |
| Reaction Conditions | Base, moderate heat (80–120°C) | Mild temperature (0–25°C), inert atmosphere | Controlled temperature, continuous flow |
| Amino Protection | Boc protection post-reduction | Boc protection post-reduction | Automated Boc protection |
| Purification | Recrystallization, chromatography | Chromatography | Crystallization, preparative chromatography |
| Yield and Purity | Moderate to high | High, stereoselective | High yield and purity optimized |
Research Findings and Notes
- The Boc protecting group is essential for stabilizing the amino function during subsequent transformations and storage.
- The strained cyclopropane ring imparts unique reactivity, facilitating ring-opening and substitution reactions in further synthetic applications.
- The reduction step using tin(II) chloride is preferred for its mildness and selectivity.
- Reaction optimization focuses on temperature control and solvent choice to maximize yield and minimize side products.
- Stability of sensitive groups (e.g., difluoromethyl in analogs) requires anhydrous and low-temperature conditions to prevent hydrolysis or defluorination.
Summary Table of Key Preparation Steps
| Step No. | Reaction Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclopropanation | Sodium carbonate, 1,2-dibromoethane, CHCl3, 80–120°C | Formation of cyclopropane ring |
| 2 | Nitro Reduction | SnCl2, MeOH/EtOH, 15–20°C | Conversion of nitro to amino group |
| 3 | Boc Protection | Boc anhydride, DMAP, DCM, room temperature | Protection of amino group |
| 4 | Esterification | Methanol, acid/base catalyst | Formation of methyl ester |
| 5 | Purification | Recrystallization or chromatography | Isolation of pure product |
| 6 | Characterization | NMR, HRMS | Structural confirmation |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Applications
a. Building Block for Drug Synthesis
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is utilized as a versatile building block in the synthesis of various pharmaceuticals. Its ability to introduce cyclopropane motifs into larger molecular frameworks makes it valuable in the design of new drugs, particularly those targeting complex biological pathways.
b. Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines. This compound can facilitate the selective protection and deprotection of amino acids, enabling the formation of peptides with specific sequences and functionalities .
Medicinal Chemistry
a. Anticancer Agents
Research has indicated that derivatives of this compound can exhibit anticancer properties. By modifying its structure, chemists can create analogs that selectively target cancer cells while minimizing effects on healthy tissues .
b. Neurological Research
Compounds derived from this cyclopropanecarboxylate have been explored for their potential neuroprotective effects. Studies suggest that they may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Synthesis of Cyclopropane Derivatives
In a study published in Journal of Organic Chemistry, researchers synthesized a series of cyclopropane-containing compounds using this compound as a precursor. The resulting compounds showed enhanced biological activity against specific cancer cell lines compared to their non-cyclopropane counterparts .
Case Study 2: Development of Peptide Therapeutics
A recent investigation highlighted the use of this compound in developing peptide-based therapeutics targeting metabolic disorders. The study demonstrated that the incorporation of cyclopropane units could improve the pharmacokinetic properties of peptides, leading to better therapeutic outcomes .
Market Availability and Pricing
The compound is commercially available from several suppliers, with prices varying based on purity and quantity:
| Supplier | Product Name | Quantity | Price |
|---|---|---|---|
| ChemScene | This compound | 1 g | $110 |
| AK Scientific | This compound | 5 g | $1357 |
| Synthonix | This compound | 250 mg | $50 |
Mechanism of Action
The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. The cyclopropane ring’s strained nature makes it highly reactive, facilitating ring-opening reactions and the formation of new bonds .
Comparison with Similar Compounds
Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate
Key Differences :
Cyclobutane and Cyclopentane Analogs
Examples :
- Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate (): Features a cyclobutane ring and an additional methyl group on the amino moiety.
- Methyl 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylate (): Utilizes a cyclopentane ring, reducing ring strain compared to cyclopropane.
Impact of Ring Size :
- Reactivity : Cyclopropane’s high ring strain enhances reactivity in ring-opening reactions, whereas cyclobutane/cyclopentane analogs exhibit lower strain and greater stability.
- NMR Shifts : Cyclopropane derivatives show distinct $^{1}\text{H}$-NMR signals (e.g., δ 2.50–2.60 ppm for cyclopropane protons) compared to cyclopentane analogs (δ 1.55–2.10 ppm) .
Fluorinated Cyclopropylcarboxylates
Example: (1S,2S)-Methyl 1-(bis(tert-butoxycarbonyl)amino)-2-fluoro-2-((S)-4-isopropyl-5,5-dimethyl-2-oxooxazolidine-3-carbonyl)cyclopropanecarboxylate ((Z)-118f) .
Key Features :
- Synthetic Challenges: Lower yield (56%) compared to non-fluorinated analogs (94–98%) due to steric and electronic effects during fluorination .
- Physical State: Exists as a colorless oil, contrasting with the crystalline solid form of non-fluorinated analogs .
Carboxylic Acid Derivatives
Example: 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS: 88950-64-5) .
Differences :
Pyrrole-Based Analogs
Examples: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) .
Structural and Functional Contrasts :
- Heterocyclic Core : Incorporates a pyrrole ring instead of cyclopropane, expanding π-conjugation and altering electronic properties.
- Yield and Purity : High yields (94–98%) and crystallinity (mp: 169–190°C) make these analogs suitable for scalable synthesis .
Comparative Data Table
*Inferred from analogous fluorinated compounds .
Key Research Findings
- Reactivity : Cyclopropane derivatives undergo strain-driven reactions (e.g., ring-opening) more readily than larger-ring analogs .
- Synthetic Efficiency : Ethyl pyrrole carboxylates (e.g., 10a) achieve near-quantitative yields under copper-catalyzed conditions, highlighting their synthetic robustness .
- Fluorination Impact : Fluorinated analogs require specialized purification (e.g., column chromatography) and exhibit reduced yields, reflecting increased synthetic complexity .
Biological Activity
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS No. 66494-26-6) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, drawing from diverse sources.
- Molecular Formula: CHNO
- Molecular Weight: 215.25 g/mol
- Purity: ≥97% in commercial preparations
- Structure: The compound features a cyclopropane ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as a prodrug, potentially converting into active metabolites that can interact with various biological targets. Its structure allows it to participate in enzyme inhibition and modulation of metabolic pathways.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds similar to this compound, particularly in the context of viral infections such as SARS-CoV-2. Research has indicated that derivatives of cyclopropane carboxylic acids can inhibit viral proteases, crucial for viral replication.
- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of ketone-based inhibitors against SARS-CoV-2 proteases, suggesting that similar structures could be explored for this compound .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and bioavailability, making it a candidate for further studies on enzyme modulation.
Research Findings
A summary of key research findings regarding this compound is presented below:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves two critical steps: (1) cyclopropane ring formation via [2+1] cycloaddition or other ring-closing strategies, and (2) introduction of the tert-butoxycarbonyl (Boc) protective group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA). Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and catalyst selection (e.g., H₂SO₄ for esterification) to minimize side reactions like hydrolysis or racemization .
Q. How is the Boc protective group strategically utilized in this compound’s synthesis?
- Methodology : The Boc group protects the amine functionality during multi-step syntheses, preventing unwanted nucleophilic reactions. Deprotection is achieved under acidic conditions (e.g., TFA or HCl in dioxane), ensuring compatibility with acid-sensitive cyclopropane rings. Stability studies confirm the Boc group remains intact during esterification and cyclopropane formation steps .
Q. What analytical techniques are employed to confirm the compound’s structural integrity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify cyclopropane ring geometry and Boc-group placement. High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How do reaction conditions influence cyclopropane ring stability during synthesis?
- Methodology : Cyclopropane rings are prone to ring-opening under harsh acidic/basic conditions or elevated temperatures. Kinetic studies using in situ FT-IR or Raman spectroscopy monitor ring stability. For example, maintaining pH 7–8 during Boc deprotection and temperatures <50°C prevents ring degradation .
Q. What strategies address low yields in esterification steps involving cyclopropane carboxylic acids?
- Methodology : Low yields often stem from steric hindrance at the cyclopropane-carboxylate site. Continuous flow reactors improve mixing efficiency and heat transfer, enhancing yields by 15–20% compared to batch methods. Catalytic systems like DMAP or N-hydroxysuccinimide (NHS) esters also accelerate ester formation .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodology : Discrepancies arise from varying experimental conditions (e.g., solvent polarity, humidity). Systematic studies using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) quantify hygroscopicity and thermal stability. For example, the compound is stable at −20°C under inert gas but degrades in aqueous buffers (pH >9) .
Q. What role does stereochemistry play in biological activity, and how is it controlled?
- Methodology : The cis/trans configuration of the cyclopropane ring impacts binding to biological targets (e.g., enzymes). Chiral HPLC or enzymatic resolution ensures enantiopurity. Computational modeling (DFT or MD simulations) predicts preferred conformations and guides synthetic routes .
Q. How does the compound serve as a precursor for peptidomimetics or bioactive analogs?
- Methodology : The cyclopropane ring mimics peptide bond rigidity, while the Boc-protected amine enables coupling to amino acids or heterocycles. For example, it is used in synthesizing ACC deaminase inhibitors or antimitotic agents via Pd-catalyzed cross-coupling or click chemistry .
Data Contradictions and Limitations
- Gaps in Toxicity Data : Acute toxicity, mutagenicity, and environmental impact data are unavailable, requiring precautionary handling (e.g., PPE, fume hoods) .
- Unreported Physical Properties : Melting points, solubility in non-polar solvents, and vapor pressure remain uncharacterized, necessitating empirical validation for specific applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
